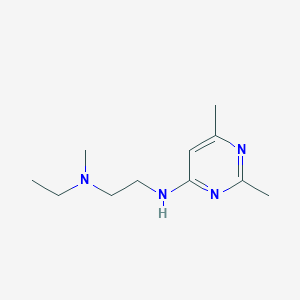
N-(2,6-dimethylpyrimidin-4-yl)-N'-ethyl-N'-methylethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dimethylpyrimidin-4-yl)-N'-ethyl-N'-methylethane-1,2-diamine, commonly known as 'DMEMEDA,' is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Wirkmechanismus
DMEMEDA is known to bind to metal ions, such as copper and platinum, forming stable complexes that can interact with DNA and other biomolecules. This binding may result in DNA damage, leading to apoptosis or cell death. Additionally, DMEMEDA has been shown to inhibit the activity of enzymes involved in cellular processes, such as topoisomerases and telomerase.
Biochemical and Physiological Effects:
DMEMEDA has been shown to induce cytotoxicity in cancer cells, making it a potential candidate for the development of anticancer drugs. It has also been found to have antimicrobial properties, inhibiting the growth of bacteria and fungi. In addition, DMEMEDA has been shown to have antioxidant activity, reducing oxidative stress in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of DMEMEDA is its high yield and ease of synthesis, making it a cost-effective option for large-scale experiments. Additionally, its ability to form stable complexes with metal ions allows for the creation of novel materials and the development of metal-based drugs. However, DMEMEDA's potential toxicity and limited solubility in water may limit its use in certain applications.
Zukünftige Richtungen
There are several potential directions for future research on DMEMEDA. These include further investigation of its mechanism of action and potential effects on cellular processes, the development of DMEMEDA-based materials for use in various applications, and the synthesis of novel metal-based drugs using DMEMEDA as a ligand. Additionally, the potential use of DMEMEDA in combination with other compounds for enhanced therapeutic effects should be explored.
Synthesemethoden
The synthesis of DMEMEDA involves the reaction of 2,6-dimethylpyrimidin-4-amine with ethyl and methyl chloroacetate, followed by the addition of ethylenediamine. The resulting product is then purified by recrystallization or column chromatography. The yield of DMEMEDA is typically high, making it an attractive option for large-scale synthesis.
Wissenschaftliche Forschungsanwendungen
DMEMEDA has been studied for its potential applications in medicinal chemistry, particularly as a ligand for metal-based anticancer drugs. It has also been investigated for its use in the synthesis of novel materials, including polymers and nanoparticles. Additionally, DMEMEDA has been used in biochemical and physiological studies to understand its mechanism of action and potential effects on cellular processes.
Eigenschaften
IUPAC Name |
N-(2,6-dimethylpyrimidin-4-yl)-N'-ethyl-N'-methylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4/c1-5-15(4)7-6-12-11-8-9(2)13-10(3)14-11/h8H,5-7H2,1-4H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTFCWYCIRANCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CCNC1=NC(=NC(=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylpyrimidin-4-yl)-N'-ethyl-N'-methylethane-1,2-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[1-(3-Methoxypropanoyl)piperidin-2-yl]acetic acid](/img/structure/B7555763.png)
![N-[4-(1-methoxypropan-2-ylamino)phenyl]acetamide](/img/structure/B7555764.png)


![N-[(3-chloro-4-fluorophenyl)methyl]prop-2-enamide](/img/structure/B7555780.png)
![2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)-methylamino]propanoic acid](/img/structure/B7555781.png)
![2-[3-(1H-benzimidazol-2-yl)propanoyl-methylamino]propanoic acid](/img/structure/B7555787.png)
![2-[(4,5-Dimethoxy-2-methylphenyl)methyl-methylamino]propanoic acid](/img/structure/B7555796.png)
![2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-methylamino]propanoic acid](/img/structure/B7555797.png)
![2-[Methyl-(1-methylimidazol-4-yl)sulfonylamino]propanoic acid](/img/structure/B7555801.png)
![2-[[3-(Pyridin-4-ylmethyl)-1,2,4-oxadiazol-5-yl]methoxy]acetic acid](/img/structure/B7555809.png)